1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol
Description
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is a naphthalene-derived compound featuring a 3,4-dihydroisoquinoline moiety attached via a methylene bridge to the naphthalen-2-ol core. This structure combines the aromaticity of naphthalene with the nitrogen-containing heterocyclic properties of dihydroisoquinoline, enabling diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20-10-9-16-6-3-4-8-18(16)19(20)14-21-12-11-15-5-1-2-7-17(15)13-21/h1-10,22H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDDZVGDURDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further undergo cyclization reactions.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield iminium salts, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds related to 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in RSC Advances demonstrated that specific derivatives of isoquinoline exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress and modulation of apoptosis-related proteins .
2. Neuroprotective Effects:
Isoquinoline derivatives are also being explored for neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have shown that specific isoquinoline derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings suggest a promising direction for future drug development targeting neurodegeneration .
Agricultural Applications
1. Antifungal Activity:
Research has revealed that certain derivatives of the isoquinoline scaffold demonstrate antifungal properties against various phytopathogens. The compound's ability to disrupt fungal cell membranes has been highlighted as a key mechanism.
Data Table: Antifungal Efficacy Against Phytopathogens
| Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |
|---|---|---|---|
| I23 | Pythium recalcitrans | 14 | 96.5 |
| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |
The compound I23 showed superior antifungal activity compared to hymexazol, a commercial fungicide, indicating its potential as an effective agricultural agent .
Material Science Applications
1. Organic Electronics:
The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of isoquinoline structures can enhance charge transport properties.
Case Study:
Research has indicated that incorporating isoquinoline into polymer matrices can improve the efficiency and stability of OLEDs. The enhanced charge mobility observed in these materials suggests a pathway for developing next-generation electronic devices .
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The dihydroisoquinoline group in the target compound is less electron-withdrawing than the nitrophenyl group in ’s compound, favoring nucleophilic reactions .
- Solubility: The propylamino group in ’s derivative enhances water solubility compared to the bulkier dihydroisoquinoline substituent, which may limit bioavailability .
Heterocyclic Modifications
The dihydroisoquinoline moiety distinguishes the target compound from other nitrogen-containing heterocycles:
Key Insights :
- Receptor Specificity: The dihydroisoquinoline group may target opioid or adrenergic receptors, similar to natural isoquinoline alkaloids, whereas piperazine derivatives () interact with neurotransmitter receptors .
Structural Complexity and Bioactivity
Compounds with dual aromatic systems or extended conjugation demonstrate varied mechanisms:
Key Insights :
- Dual Aromatic Systems: The target compound’s dihydroisoquinoline-naphthalene structure may synergize aromatic and hydrogen-bonding interactions, similar to ’s dual naphthalene derivative .
- Enzyme Inhibition : Benzodioxole-containing compounds () inhibit kinases via hydrophobic interactions, suggesting the target compound could share analogous mechanisms .
Research Findings and Implications
- Synthetic Flexibility : The methylene bridge in the target compound allows for modular synthesis, analogous to ’s piperazine derivatives .
- Predicted Bioactivity: While direct data is lacking, structurally similar compounds (e.g., ’s quinoline derivative) show binding energies of −4.2 to −4.3 kcal/mol in receptor docking studies, suggesting moderate-to-strong target affinity .
- Challenges: The steric bulk of the dihydroisoquinoline group may reduce membrane permeability compared to smaller substituents like propylamino () .
Biological Activity
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an isoquinoline moiety and a naphthalene ring, contributing to its diverse biological effects.
Chemical Structure
The chemical structure of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, derivatives of naphthoquinone have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells .
- Neuroprotective Effects : The isoquinoline structure is often associated with neuroprotective properties. Compounds containing isoquinoline derivatives have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol can be attributed to several mechanisms:
- DNA Damage Induction : Certain derivatives have been shown to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce ROS production, contributing to its cytotoxic effects on cancer cells .
Case Studies and Experimental Findings
A variety of studies have evaluated the biological activity of compounds related to 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
